

Application Note: Quantitative Analysis of 2-(4-Piperidinyl)-1-propanol

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Compound of Interest

Compound Name: 2-(4-Piperidinyl)-1-propanol

CAS No.: 89151-39-3

Cat. No.: B1289860

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Abstract

This application note presents a comprehensive guide to the quantitative analysis of **2-(4-Piperidinyl)-1-propanol**, a crucial piperidine alcohol intermediate in pharmaceutical synthesis. [1] Recognizing the compound's chiral nature and lack of a strong native chromophore, this document details three robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection following derivatization, and Chiral HPLC for enantiomeric separation. Each protocol is designed to provide accurate, precise, and reliable quantification suitable for quality control, stability studies, and research and development within the pharmaceutical industry. The causality behind experimental choices, detailed step-by-step protocols, and guidance on method validation according to ICH Q2(R1) guidelines are provided to ensure scientific integrity and immediate applicability.[2][3]

Introduction

2-(4-Piperidinyl)-1-propanol is a heterocyclic compound featuring a piperidine ring and a propanol side chain. Such structures are valuable building blocks in medicinal chemistry for synthesizing novel drug candidates, particularly those targeting the central nervous system.[1] Accurate and precise quantification of this intermediate is paramount for ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). Key challenges in the analysis of this molecule include its limited UV absorbance, making sensitive detection difficult,

and the presence of a stereocenter, which necessitates enantiomer-specific analysis as different enantiomers can exhibit varied pharmacological and toxicological profiles.

This guide provides researchers, scientists, and drug development professionals with a selection of validated analytical approaches to overcome these challenges, ensuring robust and reliable characterization of **2-(4-Piperidiny)-1-propanol** in various sample matrices.

Physicochemical Properties of the Analyte

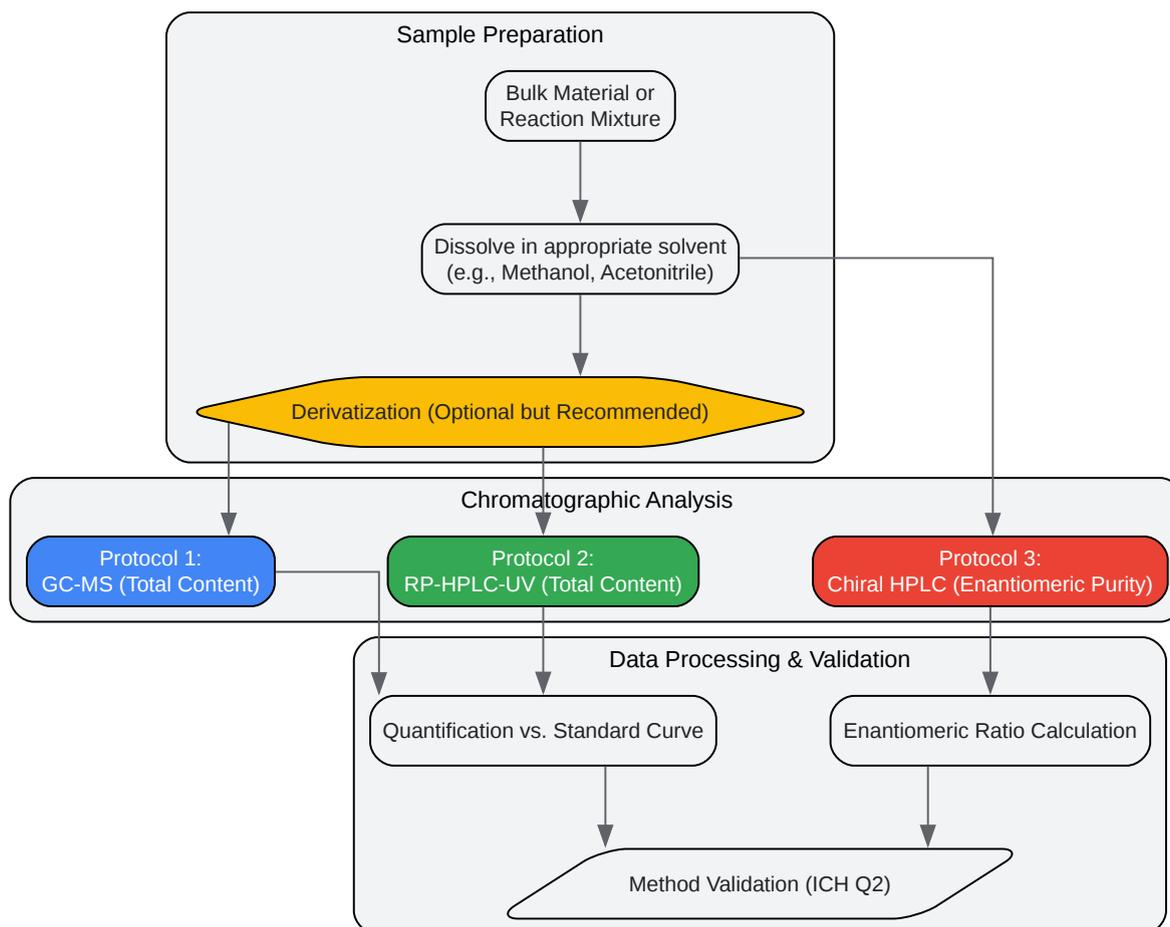
Understanding the fundamental properties of **2-(4-Piperidiny)-1-propanol** is the first step in rational method development. The structure contains both a secondary amine and a primary alcohol, influencing its solubility, polarity, and reactivity.

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO	[4]
Molecular Weight	143.23 g/mol	[4]
Structure		
XLogP3-AA	0.9	[4]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	2	[5]
Topological Polar Surface Area	32.3 Å ²	[5]

The molecule's polarity (indicated by the low XLogP and significant polar surface area) and the presence of active hydrogens on the alcohol and amine groups make it a candidate for both GC and HPLC, though derivatization is often necessary to improve analytical performance.[6]

Analytical Methodologies: An Overview

Three distinct chromatographic methods are presented to provide a comprehensive analytical toolkit for the quantification and chiral purity assessment of **2-(4-Piperidiny)-1-propanol**.



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Caption: Overall workflow for the quantification of **2-(4-Piperidinyl)-1-propanol**.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: Gas chromatography is an excellent technique for analyzing volatile and thermally stable compounds.[7] The propanol moiety of the analyte makes it amenable to GC analysis. However, the polar amine and alcohol groups can cause peak tailing on standard non-polar columns. Derivatization, specifically silylation, is employed to block these active hydrogens, which increases volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved quantification.[6] Mass spectrometry provides high selectivity and sensitivity for detection.

Silylation Derivatization (Pre-Analysis)

- Sample Preparation: Accurately weigh approximately 10 mg of the **2-(4-Piperidinyl)-1-propanol** sample into a 10 mL volumetric flask and dilute to volume with pyridine (or another suitable aprotic solvent like acetonitrile). This is the stock solution.
- Standard Preparation: Prepare a series of calibration standards by diluting a certified reference standard stock solution with the same solvent.
- Derivatization Reaction:
 - Pipette 200 μ L of each sample and standard solution into separate 2 mL autosampler vials.
 - Add 100 μ L of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
 - Cap the vials tightly and heat at 70°C for 30 minutes.
 - Allow the vials to cool to room temperature before placing them in the GC autosampler.

GC-MS Instrumental Parameters

Parameter	Recommended Setting	Justification
GC System	Agilent 8890 GC or equivalent	Standard, reliable platform.
Column	DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent	A low-polarity phase ideal for separating a wide range of derivatized compounds.
Carrier Gas	Helium	Inert, provides good efficiency.
Flow Rate	1.2 mL/min (Constant Flow)	Optimal for column dimensions and analyte separation.
Inlet Temperature	250°C	Ensures rapid volatilization of the derivatized analyte.
Injection Mode	Split (e.g., 50:1)	Prevents column overloading and ensures sharp peaks.
Injection Volume	1 μ L	Standard volume for capillary GC.
Oven Program	100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min	Provides separation from solvent and byproducts, and ensures elution of the analyte.
MS System	Agilent 5977B MSD or equivalent	Provides sensitive and selective detection.
MS Source Temp.	230°C	Standard temperature for electron ionization.
MS Quad Temp.	150°C	Standard temperature for quadrupole mass filter.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard mode for creating reproducible fragmentation patterns.
Acquisition Mode	Selected Ion Monitoring (SIM)	Enhances sensitivity and selectivity by monitoring characteristic ions.

SIM Ions	To be determined empirically from a full scan of the derivatized standard.	Target the molecular ion and major, stable fragment ions for quantification and qualification.
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Protocol 2: Quantification by RP-HPLC with UV Detection

Rationale: HPLC is a cornerstone of pharmaceutical analysis. However, the target analyte lacks a strong chromophore, making direct UV detection at low concentrations challenging.[8][9] To overcome this, a pre-column derivatization strategy is proposed. By reacting the secondary amine of the piperidine ring with a reagent containing a highly conjugated aromatic system, a derivative with strong UV absorbance is formed, enabling sensitive and accurate quantification. [10] Dansyl chloride is a classic and effective choice for this purpose.

Derivatization with Dansyl Chloride (Pre-Analysis)

- Sample/Standard Preparation: Prepare stock solutions of the sample and calibration standards in acetonitrile.
- Buffer Preparation: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to ~9.5 with NaOH.
- Dansyl Chloride Solution: Prepare a solution of dansyl chloride in acetonitrile (e.g., 5 mg/mL).
- Derivatization Reaction:
 - In a microcentrifuge tube, mix 100 μ L of the sample/standard solution with 200 μ L of the bicarbonate buffer.
 - Add 200 μ L of the dansyl chloride solution.
 - Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
 - After incubation, add a small amount of a primary amine solution (e.g., 20 μ L of 1 M methylamine) to quench the excess dansyl chloride.

- Filter the resulting solution through a 0.45 μm syringe filter into an HPLC vial.

HPLC-UV Instrumental Parameters

Parameter	Recommended Setting	Justification
HPLC System	Agilent 1260 Infinity II or equivalent	Robust and widely used system.
Column	C18, 4.6 x 150 mm, 5 μm (e.g., Zorbax Eclipse Plus)	Provides excellent retention and separation for hydrophobic derivatives.
Mobile Phase A	0.1% Formic Acid in Water	Provides acidic conditions to ensure good peak shape.
Mobile Phase B	Acetonitrile	Strong organic solvent for eluting the hydrophobic derivative.
Gradient	50% B to 95% B over 10 min, hold 2 min, return to 50% B	A gradient is necessary to elute the strongly retained dansyl derivative.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30°C	Ensures reproducible retention times.
Injection Volume	10 μL	Standard injection volume.
Detector	Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)	DAD allows for spectral confirmation.
Detection λ	~254 nm or λ_{max} of the dansyl derivative	The dansyl group provides strong absorbance in this region.

Protocol 3: Enantiomeric Separation by Chiral HPLC

Rationale: For chiral drugs, regulatory agencies often require the study and control of individual enantiomers.[11] Direct chiral separation using a chiral stationary phase (CSP) is the most efficient method to determine enantiomeric purity. Polysaccharide-based CSPs are highly versatile and effective for separating a broad range of chiral compounds, including amino alcohols.[12][13] This method is crucial for controlling the stereochemistry of the intermediate, which directly impacts the final API.

Chiral HPLC Instrumental Parameters

Parameter	Recommended Setting	Justification
HPLC System	Agilent 1260 Infinity II or equivalent	Standard HPLC system is suitable.
Column	Polysaccharide-based CSP (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H), 4.6 x 250 mm, 5 µm	These phases are known for their broad applicability in separating enantiomers, including amino alcohols.[12]
Mobile Phase	n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)	A typical normal-phase system for polysaccharide CSPs. Diethylamine is added to improve the peak shape of basic analytes.[12]
Mode	Isocratic	Isocratic elution is generally sufficient and more robust for chiral separations.
Flow Rate	0.8 mL/min	A slightly lower flow rate often improves resolution on chiral columns.
Column Temp.	25°C	Temperature can significantly affect chiral separation; control is critical.
Injection Volume	10 µL	Standard injection volume.
Detector	DAD or VWD	Standard UV detection.
Detection λ	210 nm	The analyte has some absorbance at low UV wavelengths, which is often sufficient for purity analysis without derivatization.

Method Validation Summary

All developed methods must be validated to demonstrate they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[3][14] The following parameters should be assessed:

Validation Parameter	Assay (GC/HPLC)	Enantiomeric Purity (Chiral HPLC)	Typical Acceptance Criteria
Specificity	Yes	Yes	No interference from diluent, impurities, or other enantiomer at the analyte's retention time.
Linearity	Yes	Yes (for minor enantiomer)	Correlation coefficient (r^2) \geq 0.999
Range	Yes	Yes	Typically 80-120% of the test concentration.
Accuracy	Yes	Yes	% Recovery typically between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)	Yes	Yes	RSD \leq 2.0% for assay; may be higher for trace enantiomer.
Limit of Detection (LOD)	Yes	Yes (for minor enantiomer)	Signal-to-Noise ratio of \sim 3:1.
Limit of Quantitation (LOQ)	Yes	Yes (for minor enantiomer)	Signal-to-Noise ratio of \sim 10:1; with acceptable precision and accuracy.
Robustness	Yes	Yes	Method remains unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature).

Conclusion

This application note provides three detailed and scientifically grounded protocols for the comprehensive analysis of **2-(4-Piperidinyl)-1-propanol**. The GC-MS and RP-HPLC-UV methods, both incorporating essential derivatization steps, are suitable for accurate total content determination. The Chiral HPLC method is critical for assessing the enantiomeric purity, a key quality attribute for pharmaceutical intermediates. By selecting the appropriate method and performing a thorough validation, researchers and drug development professionals can ensure the reliable quantification and quality control of this important chemical building block.

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